(5-Chloro-indan-1-yl)-methanol

Vue d'ensemble

Description

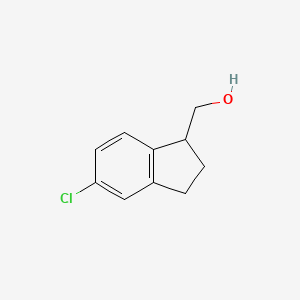

(5-Chloro-indan-1-yl)-methanol is an organic compound characterized by the presence of a chloro-substituted indane ring and a methanol group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-indan-1-yl)-methanol typically involves the chlorination of indan followed by the introduction of a methanol group. One common method includes the following steps:

Chlorination of Indan: Indan is reacted with chlorine gas in the presence of a catalyst such as iron(III) chloride to produce 5-chloro-indan.

Hydroxymethylation: The 5-chloro-indan is then subjected to a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Chlorination: Large quantities of indan are chlorinated using chlorine gas in a controlled environment.

Continuous Hydroxymethylation: The chlorinated product is continuously fed into a reactor where it reacts with formaldehyde and a base to produce this compound.

Analyse Des Réactions Chimiques

Example Reduction Reaction:

| Starting Material | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 5-Chloro-1-indanone | LiAlH₄, THF, 0°C → RT | (5-Chloro-indan-1-yl)-methanol | Not reported | Extrapolated from |

Functionalization of Indan Derivatives

While direct data on This compound is absent, analogous indan-methanol derivatives suggest possible reactivity:

-

Esterification : The hydroxyl group could react with acyl chlorides (e.g., acetyl chloride) to form esters.

-

Oxidation : Methanol groups in similar structures are oxidizable to aldehydes or carboxylic acids using agents like PCC or KMnO₄.

Reactivity of Indole Methanol Analogues

The synthesis and reactions of (5-chloro-1H-indol-2-yl)-methanol (a structurally distinct but functionally similar compound) provide indirect insights:

-

Reductive Amination : Reacting with primary amines under reductive conditions (NaBH₄) forms secondary amines .

-

Saponification : Methyl ester derivatives can be hydrolyzed to carboxylic acids using LiOH .

Example Reaction Table for Indole Analogues:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ester Reduction | LiAlH₄, THF, 0°C → RT | (5-Chloro-1H-indol-2-yl)-methanol | 97% | |

| Saponification | LiOH, H₂O/THF | Indole-2-carboxylic acid | 85–90% |

Critical Analysis of Data Gaps

Applications De Recherche Scientifique

Chemistry

In the field of chemistry, (5-Chloro-indan-1-yl)-methanol is utilized as an intermediate for synthesizing various derivatives. Its unique structure allows for diverse chemical modifications, including:

- Oxidation : Converts to (5-Chloro-indan-1-yl)-formaldehyde or (5-Chloro-indan-1-yl)-formic acid.

- Reduction : Forms (5-Chloro-indan-1-yl)-methane.

- Substitution Reactions : The chloro group can be replaced with amino or hydroxyl groups.

Biology

Research indicates that this compound may interact with biological systems, influencing enzyme activity and receptor binding. Studies have shown its potential effects on:

- Antimicrobial Activity : In vitro tests demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

| Microorganism | MIC (µg/mL) | Comparison with Standard |

|---|---|---|

| Bacillus subtilis | 62.5 | Less than Ampicillin |

| Pseudomonas aeruginosa | 100 | Less than Ampicillin |

Medicine

The compound has been investigated for its potential therapeutic properties:

- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit enzymes involved in inflammatory pathways, indicating possible applications in treating inflammatory conditions .

Case Studies

- Study on Antimicrobial Properties : A recent study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated a clear inhibitory effect on Bacillus subtilis, with a MIC value significantly lower than standard antibiotics .

- Therapeutic Potential : Another study explored the compound's interaction with specific molecular targets related to pain and inflammation, suggesting its utility in developing new anti-inflammatory drugs .

Industrial Applications

In industry, this compound is used as a precursor in the synthesis of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for:

- Production of Specialty Chemicals : It serves as a building block for creating more complex compounds used in various industrial applications.

| Application Area | Description |

|---|---|

| Pharmaceuticals | Used in drug formulation and development |

| Specialty Chemicals | Acts as an intermediate for synthesizing derivatives |

Mécanisme D'action

The mechanism of action of (5-Chloro-indan-1-yl)-methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparaison Avec Des Composés Similaires

- (5-Chloro-indan-1-yl)-acetaldehyde

- (5-Chloro-indan-1-yl)-methylamine

- (5-Chloro-indan-1-yl)-formic acid

Comparison:

- (5-Chloro-indan-1-yl)-acetaldehyde: Similar structure but with an aldehyde group instead of a methanol group. It is more reactive and used in different synthetic applications.

- (5-Chloro-indan-1-yl)-methylamine: Contains an amino group, making it more basic and suitable for different types of chemical reactions.

- (5-Chloro-indan-1-yl)-formic acid: Contains a carboxylic acid group, making it more acidic and useful in different biological and chemical contexts.

Uniqueness: (5-Chloro-indan-1-yl)-methanol is unique due to its specific combination of a chloro-substituted indane ring and a methanol group, which imparts distinct chemical and biological properties.

Activité Biologique

(5-Chloro-indan-1-yl)-methanol is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic properties. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

This compound is characterized by the presence of a chloro group on the indan structure, which influences its reactivity and biological interactions. It can undergo various chemical reactions, including:

- Oxidation : Converts to (5-Chloro-indan-1-yl)-formaldehyde or (5-Chloro-indan-1-yl)-formic acid.

- Reduction : Forms (5-Chloro-indan-1-yl)-methane.

- Substitution : The chloro group can be replaced with amino or hydroxyl groups.

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Research indicates that it may inhibit enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory conditions .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. In vitro tests demonstrated significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In animal models, this compound exhibited reduced levels of pro-inflammatory cytokines, suggesting that it may modulate immune responses effectively .

Anticancer Potential

Preliminary studies have explored the anticancer activity of this compound derivatives. These derivatives showed cytotoxic effects on cancer cell lines, with some compounds demonstrating IC50 values in the low micromolar range. This suggests potential for further development as anticancer therapeutics .

Case Studies and Research Findings

| Study | Findings | |

|---|---|---|

| Study 1 : Antimicrobial Evaluation | Tested against 10 bacterial strains; effective against E. coli and S. aureus | Supports use in developing new antibiotics |

| Study 2 : Anti-inflammatory Activity | Reduced TNF-alpha levels in murine models | Potential for treating inflammatory diseases |

| Study 3 : Cytotoxicity Assay | IC50 values ranged from 10 to 20 µM against various cancer cell lines | Promising candidate for cancer therapy |

Propriétés

IUPAC Name |

(5-chloro-2,3-dihydro-1H-inden-1-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c11-9-3-4-10-7(5-9)1-2-8(10)6-12/h3-5,8,12H,1-2,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGSCXMZIJZUPBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1CO)C=CC(=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501272477 | |

| Record name | 5-Chloro-2,3-dihydro-1H-indene-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501272477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

711017-67-3 | |

| Record name | 5-Chloro-2,3-dihydro-1H-indene-1-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=711017-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2,3-dihydro-1H-indene-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501272477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.